BenchChemオンラインストアへようこそ!

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride

Lipophilicity Drug-like properties SAR

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride is a synthetic pyrrolidine derivative with the molecular formula C₁₁H₁₅BrClNO and a molecular weight of 292.60 g/mol. The compound features a pyrrolidine ring linked via an ether bridge to a 4-bromo-3-methylphenoxy moiety.

Molecular Formula C11H15BrClNO
Molecular Weight 292.6 g/mol
CAS No. 1220027-23-5
Cat. No. B1525631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride
CAS1220027-23-5
Molecular FormulaC11H15BrClNO
Molecular Weight292.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2CCNC2)Br.Cl
InChIInChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
InChIKeyIVQVOLMBWIPDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride (CAS 1220027-23-5): Structural Identity and Procurement Baseline


3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride is a synthetic pyrrolidine derivative with the molecular formula C₁₁H₁₅BrClNO and a molecular weight of 292.60 g/mol [1]. The compound features a pyrrolidine ring linked via an ether bridge to a 4-bromo-3-methylphenoxy moiety. It is supplied as the hydrochloride salt, typically at purities of 95% to 98%, and is classified exclusively for research and further manufacturing use . This compound belongs to the broader class of 3-phenoxypyrrolidines, a scaffold implicated in diverse pharmacological programs including BACE-1 inhibition for Alzheimer's disease and NK3 receptor antagonism for schizophrenia [2][3].

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride: Structural Specificity and the Risk of Analog Substitution


Within the 3-phenoxypyrrolidine series, subtle variations in aryl substitution dictate both physicochemical properties and biological target engagement. The 4-bromo-3-methyl substitution pattern on the phenyl ring of this compound is geometrically and electronically distinct from its closest commercially available analogs—specifically the des-methyl variant 3-(4-bromophenoxy)pyrrolidine (CAS 337912-68-2) , the 2-methyl regioisomer 3-(4-bromo-2-methylphenoxy)pyrrolidine (CAS 946715-71-5) , and the bromine/methyl swapped isomer 3-(2-bromo-4-methylphenoxy)pyrrolidine hydrochloride (CAS 1185298-07-0) . For programs conducting structure-activity relationship (SAR) studies around the phenoxy substituent, generic interchange of these analogs without controlling for substitution position introduces an unquantified variable into any biological or synthetic sequence. The 3-methyl group is predicted to increase lipophilicity (LogP ~2.92) relative to the des-methyl analog (LogP ~2.17–2.4), which may influence membrane permeability, metabolic stability, and off-target binding profiles .

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride: Quantified Differentiation Evidence


Lipophilicity Differentiation: Computed LogP vs. Des-Methyl Analog

The computed octanol-water partition coefficient (LogP) for 3-(4-bromo-3-methylphenoxy)pyrrolidine hydrochloride is 2.92, as reported by ChemScene based on computational prediction . In comparison, the des-methyl analog (R)-3-(4-bromophenoxy)pyrrolidine (free base, CAS 1187927-69-0) has a computed LogP of approximately 2.17, as reported by Fluorochem . An alternative source cites an XLogP3-AA of ~2.4 for the 3-(4-bromophenoxy)pyrrolidine scaffold . The addition of the 3-methyl group on the phenyl ring thus increases predicted lipophilicity by approximately 0.5–0.75 log units.

Lipophilicity Drug-like properties SAR

Polar Surface Area and Hydrogen Bonding Profile: Comparative Physicochemical Characterization

The topological polar surface area (TPSA) of 3-(4-bromo-3-methylphenoxy)pyrrolidine hydrochloride is reported as 21.26 Ų (ChemScene) or 21.3 Ų (PubChem), with 2 hydrogen bond acceptors and 1 hydrogen bond donor [1]. While the des-methyl analog 3-(4-bromophenoxy)pyrrolidine shares an identical hydrogen bond donor/acceptor count (1 donor, 2 acceptors) and an equivalent TPSA (since TPSA is dominated by the pyrrolidine NH and ether oxygen, not the aryl methyl group), the free base form lacks the hydrochloride counterion, which alters aqueous solubility and solid-state properties . The hydrochloride salt form of the target compound ensures consistent protonation of the pyrrolidine nitrogen, a critical factor for reproducible in vitro assay conditions.

TPSA Drug-likeness Physicochemical profiling

Substitution Pattern Geometry: Regioisomeric Differentiation from Closest Commercial Analogs

The target compound bears a bromine at the 4-position and a methyl at the 3-position of the phenoxy ring. Two commercially available regioisomers exist: 3-(4-bromo-2-methylphenoxy)pyrrolidine (CAS 946715-71-5), which places the methyl group ortho to the ether linkage rather than meta, and 3-(2-bromo-4-methylphenoxy)pyrrolidine hydrochloride (CAS 1185298-07-0), which swaps the positions of bromine and methyl entirely . In the context of the NK3 receptor antagonist pharmacophore described in patent US8012998B2, the aryl substitution pattern (R1/R2 positions) is a key determinant of NK3 binding affinity; specific halogen and alkyl substitutions on the phenoxy ring directly modulate potency [1]. Similarly, the BACE-1 inhibitor series reported by Iserloh et al. demonstrates that phenoxy substitution dictates inhibitor potency, with 4-phenoxy groups yielding compounds with Ki values in the low nanomolar range (Ki = 0.7 nM for optimized compound 33) [2].

Regioisomerism SAR Binding orientation

Purity and Supply Specification Differentiation for Reproducible Research

The target compound is commercially available at defined purity grades from multiple vendors. AKSci supplies the compound at ≥95% purity (Cat. 1972AD), while ChemScene offers it at ≥98% purity (Cat. CS-0880887) . In contrast, the des-methyl analog 3-(4-bromophenoxy)pyrrolidine hydrochloride is supplied by AKSci at ≥95% (Cat. 9140AD), and the 2-methyl regioisomer (CAS 946715-71-5) is available from AKSci at ≥95% (Cat. 1989DC) . The target compound's specifications include defined storage conditions (sealed in dry, 2–8°C) and GHS classification with signal word 'Warning' and hazard statements H302-H315-H319-H335 .

Purity Quality assurance Procurement

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride: Evidence-Backed Application Scenarios


NK3 Receptor Antagonist Lead Optimization and SAR Exploration

The pyrrolidine aryl-ether scaffold is a validated core for NK3 receptor antagonists, with multiple Hoffmann-La Roche patents (US8012998B2, US8063075, EP2185540B1) establishing that halogen and alkyl substitution on the phenoxy ring modulates NK3 binding affinity [1][2]. The 4-bromo-3-methyl substitution pattern of this compound provides a specific chemical probe for exploring the steric and electronic requirements of the aryl binding pocket. Its hydrochloride salt form and defined purity (≥98%) make it directly suitable for in vitro competition binding assays without additional formulation steps.

BACE-1 (β-Secretase) Inhibitor Fragment-Based Design

The 4-phenoxypyrrolidine motif is a core element of orally efficacious BACE-1 inhibitors, as demonstrated by Iserloh et al. (2008), where optimized compounds achieved Ki values of 0.7 nM against BACE-1 [3]. The bromine atom at the 4-position serves as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-methyl group provides a defined steric and electronic perturbation for SAR analysis. This compound can serve as a key intermediate or fragment for BACE-1 inhibitor programs that require brominated phenoxypyrrolidine building blocks.

Monoamine Reuptake Inhibitor Pharmacophore Exploration

3-Phenoxypyrrolidine derivatives have established activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, as described in patents covering 3-(phenoxyphenylmethyl)pyrrolidine compounds [4]. The 4-bromo-3-methyl substitution on the phenoxy ring introduces specific lipophilic and electronic characteristics (LogP ~2.92) that align with the physicochemical space typical of CNS-penetrant monoamine modulators. The compound offers a structurally defined starting point for dual or triple reuptake inhibitor design.

Chemical Biology Probe Development via Halogen-Enabled Cross-Coupling

The aryl bromide at the 4-position of the phenoxy ring enables versatile downstream derivatization through palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This makes the compound a strategic building block for generating focused libraries of 3-phenoxypyrrolidine analogs. The presence of the 3-methyl group ortho to the bromide may influence the steric environment around the coupling site, potentially offering differential reactivity compared to the des-methyl analog (CAS 337912-68-2), where the position para to the ether is unsubstituted adjacent to the bromide .

Quote Request

Request a Quote for 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.